

Application Note: Comprehensive Characterization of 2-Amino-N-(3-hydroxybutyl)acetamide HCl

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Compound of Interest

Compound Name:	2-Amino-N-(3-hydroxybutyl)acetamide hydrochloride
CAS No.:	1220037-43-3
Cat. No.:	B1441128

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Introduction & Physicochemical Profile

Compound Identity:

- IUPAC Name: **2-Amino-N-(3-hydroxybutyl)acetamide hydrochloride**
- Molecular Formula:
- Molecular Weight: 182.65 g/mol (Salt); 146.19 g/mol (Free Base)
- Structure: A glycinamide backbone substituted with a 3-hydroxybutyl chain.
- Key Functional Groups: Primary amine (protonated), Secondary amide, Secondary alcohol.

Analytical Challenges:

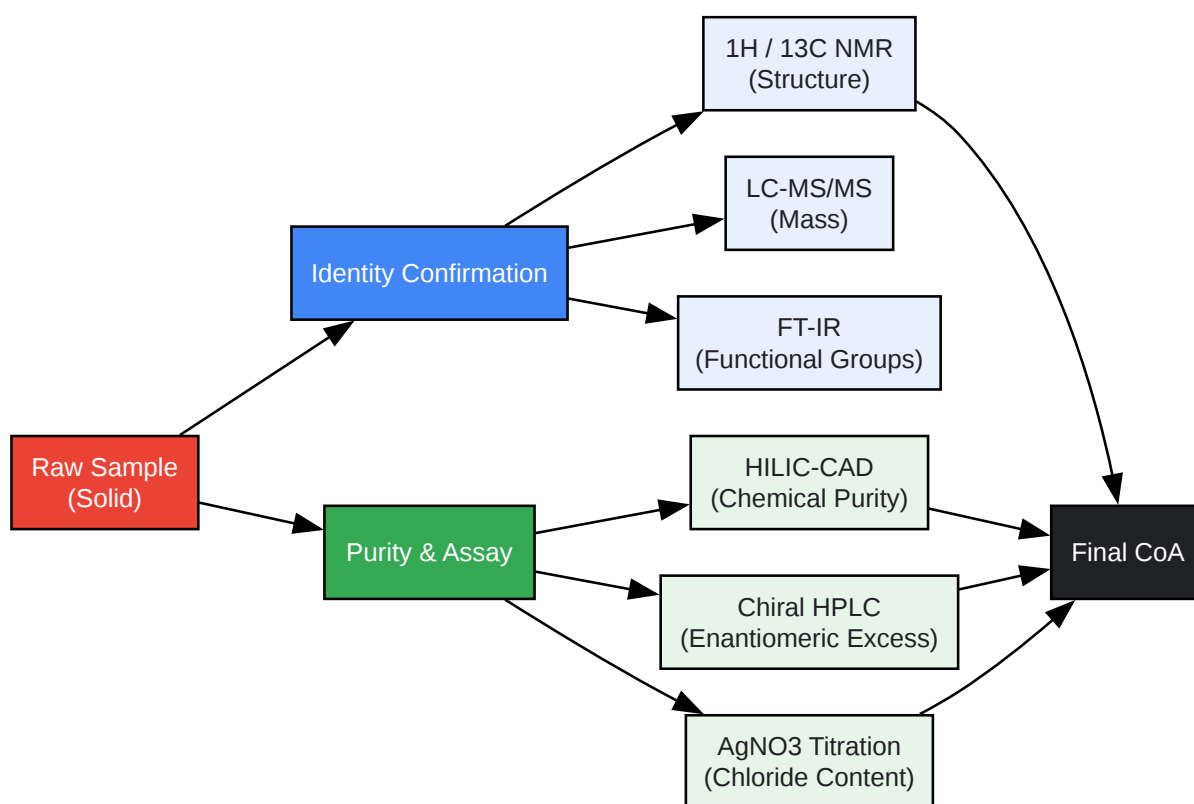
- **UV Invisibility:** Lacks aromatic rings or conjugated systems. UV absorption is limited to the amide bond (~200–210 nm).
- **High Polarity:** The compound is highly water-soluble (), causing it to elute in the void volume of standard C18 columns.
- **Chirality:** The C3 position on the butyl chain is a chiral center. Enantiomeric purity is critical for downstream stereoselective synthesis.

Physicochemical Properties Table

Property	Value / Characteristic	Analytical Implication
Solubility	>100 mg/mL in Water, DMSO, Methanol.	Dissolve samples in water/ACN mixtures.
pKa (Calc.)	~8.1 (Primary Amine), ~14 (Amide).	Mobile phase pH must be acidic (< 3) to keep amine protonated or basic (> 10) to suppress ionization (not recommended for silica columns).
Hygroscopicity	Moderate to High.	Handle in controlled humidity; measure water content (KF) immediately before assay.
UV Cutoff	~195 nm (Amide).	Requires detection at 205 nm or use of Universal Detectors (CAD/ELSD).

Analytical Strategy Overview

The characterization strategy relies on a "Self-Validating" workflow where orthogonal methods confirm identity and purity.



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Caption: Orthogonal analytical workflow ensuring structural confirmation, chemical purity, and salt stoichiometry.

Protocol 1: Chemical Purity by HILIC-CAD

Rationale: Standard Reverse Phase (RP) HPLC is unsuitable due to poor retention. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for polar amines. We utilize a Charged Aerosol Detector (CAD) because it provides uniform response factors regardless of UV chromophores, essential for detecting non-UV active impurities like degradation fragments.

Method Parameters

Parameter	Specification
Column	Waters XBridge Amide or SeQuant ZIC-HILIC (150 x 4.6 mm, 3.5 μm)
Mobile Phase A	10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid)
Mobile Phase B	Acetonitrile (LC-MS Grade)
Flow Rate	1.0 mL/min
Column Temp	30°C
Detector	Charged Aerosol Detector (CAD) [Alt: ELSD or UV @ 205 nm]
Injection Vol	5 μL
Diluent	80:20 Acetonitrile:Water

Gradient Program

Time (min)	% Mobile Phase A (Buffer)	% Mobile Phase B (ACN)	Phase
0.0	10	90	Equilibration
2.0	10	90	Isocratic Hold
15.0	40	60	Linear Gradient
18.0	40	60	Wash
18.1	10	90	Re-equilibration
25.0	10	90	End

Critical Technical Note:

- Sample Diluent: Do NOT dissolve the sample in 100% water. The high water content will disrupt the HILIC water layer on the stationary phase, causing peak distortion

("breakthrough"). Dissolve in minimal water, then dilute with Acetonitrile to at least 80% organic.

- Buffer pH: The pH 3.0 ensures the primary amine is fully protonated (), improving peak shape on Amide columns via ionic interactions.

Protocol 2: Enantiomeric Purity (Chiral HPLC)

Rationale: The compound contains a chiral center at the 3-hydroxy position. Synthesis often produces a racemate unless asymmetric hydrogenation or chiral resolution is used.

Method Parameters

Parameter	Specification
Column	Daicel Chiralpak IG or AD-H (250 x 4.6 mm, 5 μ m)
Mode	Polar Organic Mode (Recommended for solubility)
Mobile Phase	Acetonitrile / Methanol / Ethanolamine (90 : 10 : 0.1 v/v/v)
Flow Rate	0.8 mL/min
Detection	UV @ 210 nm
Temperature	25°C

Why Ethanolamine? Basic additives are required in chiral chromatography of amines to suppress non-specific interactions with the silica support, which causes peak tailing.

Protocol 3: Structural Identification

A. Nuclear Magnetic Resonance (NMR)

- Solvent:
(Deuterium Oxide).

- Reference: TMS (internal standard) at 0.00 ppm.
- Expected Signals (1H NMR, 400 MHz):
 - 1.15 ppm (d, 3H): Methyl group of the hydroxybutyl chain ().
 - 1.60 ppm (m, 2H): Methylene group ().
 - 3.25 ppm (t, 2H): Methylene adjacent to Amide N ().
 - 3.75 ppm (s, 2H): Glycine methylene ().
 - 3.80 ppm (m, 1H): Methine proton at chiral center ().

B. Mass Spectrometry (LC-MS)

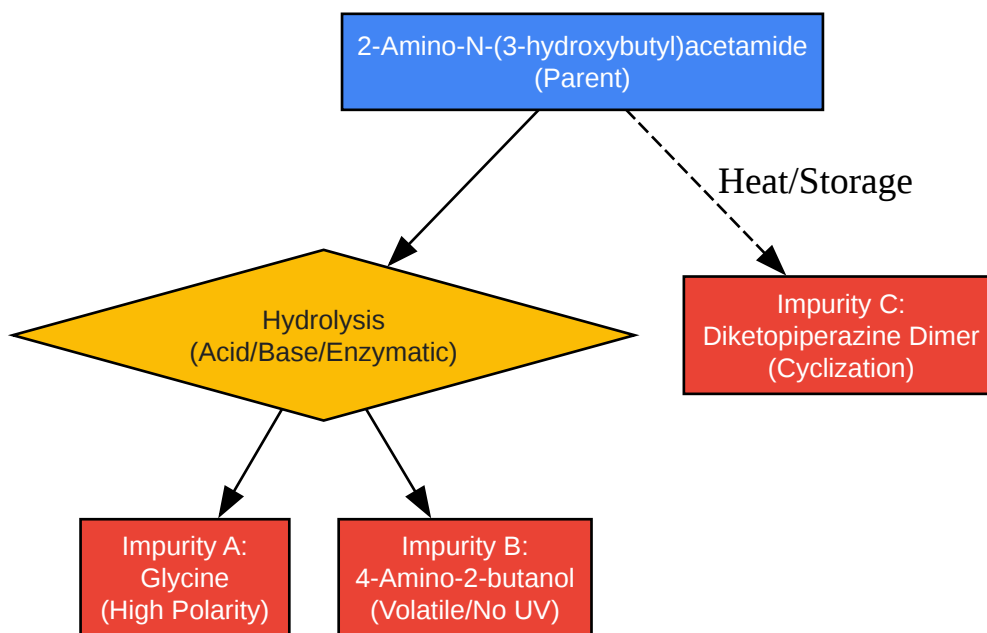
- Ionization: Electrospray Ionization (ESI), Positive Mode.
- Parent Ion:
m/z.
- Fragment Ions (MS/MS):
 - Loss of water (): 129.1 m/z.
 - Cleavage of amide bond: Characteristic glycine fragment (30.0 m/z or 58.0 m/z).

C. Chloride Content (Titration)

- Method: Potentiometric Titration with Silver Nitrate ().
- Procedure: Dissolve 50 mg of sample in 50 mL deionized water. Add 1 mL . Titrate with 0.1 N using a silver electrode.
- Calculation: .
- Theoretical Cl%: 19.4% (based on MW 182.65).

Degradation Pathways & Impurity Profiling

Understanding potential impurities is vital for drug development. The primary degradation pathway is Amide Hydrolysis.



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Caption: Primary degradation pathways. Hydrolysis yields Glycine and 4-amino-2-butanol. Dimerization may occur under thermal stress.

Impurity Detection:

- Glycine: Detectable via HILIC-CAD (elutes earlier than parent).
- 4-Amino-2-butanol: Difficult to detect by UV. Requires CAD or GC-FID (Gas Chromatography).

References

- PubChem. (2024).[1][2] Compound Summary: N-(3-hydroxybutyl)glycinamide. National Library of Medicine. [\[Link\]](#)
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Sources

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- [2. N-\[\(2S\)-2-amino-3-hydroxypropyl\]acetamide | C5H12N2O2 | CID 10749222 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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